(5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine
Description
(5-Nitro-Pyrimidin-2-yl)-Phenyl-Amine is a pyrimidine derivative characterized by a nitro (-NO₂) substituent at position 5 of the pyrimidine ring and a phenylamine group at position 2.
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-nitro-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
InChI Key |
NTTWBQKLWMEODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-Amine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, as well as modifications to the aryl/amine groups. These variations significantly impact molecular conformation and bioactivity:
*Calculated based on formula C₁₀H₉N₅O₂.
Key Observations:
- Nitro vs.
- Hydrogen Bonding: Analogs like the 4-fluoroanilino derivative () exhibit intramolecular N–H⋯N hydrogen bonds (2.982 Å), stabilizing molecular conformation. The nitro group may disrupt such interactions due to steric or electronic effects .
Physicochemical Properties
- Solubility : Nitro groups generally reduce aqueous solubility but improve lipid bilayer penetration. For example, the butyl-substituted analog () is highly hydrophobic, whereas the boronic ester () offers synthetic versatility in polar solvents .
- Crystallography: The 4-fluoroanilino derivative () crystallizes in the P1 space group with distinct dihedral angles (11.3–70.1°) between aryl rings. Nitro-substituted analogs may exhibit altered packing due to stronger dipole interactions .
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